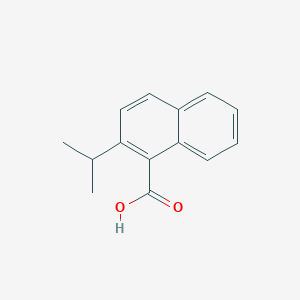

2-Isopropyl-1-naphthoic acid

CAS No.: 92495-89-1

Cat. No.: VC11678791

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92495-89-1 |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-propan-2-ylnaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) |

| Standard InChI Key | REMHGNXKQJJMSC-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |

| Canonical SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

2-Isopropyl-1-naphthoic acid (IUPAC name: 2-propan-2-ylnaphthalene-1-carboxylic acid) consists of a naphthalene backbone with a carboxylic acid group at the 1-position and an isopropyl group (-CH(CH₃)₂) at the 2-position. The naphthalene system provides aromatic stability, while the substituents influence electronic distribution and steric interactions.

Key Structural Features:

-

Aromatic system: The fused benzene rings enable π-π stacking and charge delocalization .

-

Carboxylic acid group: Enhances polarity and enables hydrogen bonding or salt formation .

-

Isopropyl substituent: Introduces steric bulk and modulates solubility via hydrophobic interactions.

Comparative Physicochemical Properties

While experimental data specific to 2-isopropyl-1-naphthoic acid are scarce, Table 1 extrapolates properties from structurally similar compounds, such as 1-naphthoic acid (CAS 86-55-5) and 2-ethoxy-1-naphthoic acid .

Table 1: Predicted Physicochemical Properties of 2-Isopropyl-1-naphthoic Acid

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 2-isopropyl-1-naphthoic acid likely involves:

-

Functionalization of naphthalene: Introducing the isopropyl group via Friedel-Crafts alkylation or directed ortho-metalation.

-

Carboxylic acid installation: Oxidation of a methyl group or carboxylation of a pre-functionalized intermediate.

Proposed Synthetic Route

Adapting methodologies from 2-ethoxy-1-naphthoic acid synthesis , a plausible pathway is:

Step 1: Isopropylation of 1-Naphthol

1-Naphthol undergoes alkylation with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl₃), yielding 2-isopropyl-1-naphthol.

Step 2: Oxidation to Carboxylic Acid

The intermediate is oxidized using a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) to convert the methyl group to a carboxylic acid.

Reaction Conditions:

Functional Applications and Industrial Relevance

Pharmaceutical Intermediate

Naphthoic acid derivatives are critical in antibiotic synthesis (e.g., nafcillin) . The isopropyl group in 2-isopropyl-1-naphthoic acid may enhance lipid solubility, potentially improving drug bioavailability.

Material Science

The compound’s aromatic system and substituents make it a candidate for:

-

Coordination polymers: Via carboxylate-metal bonding.

-

Liquid crystals: Steric effects from the isopropyl group could influence mesophase behavior.

Future Research Directions

-

Synthetic optimization: Exploring catalytic systems to improve yield and reduce byproducts.

-

Biological screening: Antimicrobial or anticancer activity assays.

-

Crystallography: X-ray diffraction to resolve solid-state packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume